3-Aminotetrahydrofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

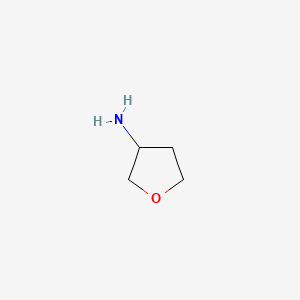

Structure

3D Structure

Properties

IUPAC Name |

oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPHRQMEIYLZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909029 | |

| Record name | Oxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104530-79-2, 88675-24-5 | |

| Record name | Oxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-3-Aminotetrahydrofuran p-toluenesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Aminotetrahydrofuran: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The biological systems targeted by pharmaceuticals are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, the use of chiral building blocks has become a cornerstone of rational drug design, enabling the synthesis of safer and more efficacious therapeutics.[1][2][3][4][5] (R)-3-Aminotetrahydrofuran, a key chiral amine, exemplifies the utility of such building blocks. Its constrained cyclic structure and stereodefined amine functionality make it a valuable synthon for introducing specific three-dimensional features into drug candidates, thereby influencing their pharmacological and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of (R)-3-Aminotetrahydrofuran, tailored for professionals in the field of drug development.

Molecular Structure and Stereochemistry

(R)-3-Aminotetrahydrofuran possesses a five-membered heterocyclic ether ring with a chiral center at the C3 position, to which a primary amine group is attached. The "(R)" designation denotes the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Molecular Formula: C₄H₉NO[6]

Molecular Weight: 87.12 g/mol [6]

IUPAC Name: (3R)-oxolan-3-amine[6]

CAS Number: 111769-26-7[6]

The tetrahydrofuran ring is not planar and adopts various envelope and twist conformations in solution. The axial or equatorial orientation of the amino group can significantly impact its reactivity and interaction with biological targets. Understanding these conformational dynamics is crucial for molecular modeling and structure-activity relationship (SAR) studies.

Caption: 2D Chemical Structure of (R)-3-Aminotetrahydrofuran.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-3-Aminotetrahydrofuran is presented in the table below. This data is essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 126 °C | [7] |

| Density | 1.012 g/mL at 25 °C | |

| Refractive Index | n20/D 1.458 | |

| Solubility | Soluble in water, ethanol, and common organic solvents. | |

| pKa | 8.90 ± 0.20 (Predicted) | [7] |

Spectroscopic Analysis

Spectroscopic data is critical for the structural confirmation and purity assessment of (R)-3-Aminotetrahydrofuran.

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of (R)-3-Aminotetrahydrofuran in CDCl₃ would exhibit signals corresponding to the protons on the tetrahydrofuran ring and the amino group. The chemical shifts and multiplicities are influenced by the stereochemistry and conformation of the molecule. A patent for the synthesis of (R)-3-aminotetrahydrofuran provides the following ¹H NMR data (300 MHz, CDCl₃) δ: 0.88–1.25 (m, 2H, NH₂), 1.76–1.78 (m, 1H, 4-H), 1.90–2.04 (m, 1H, 4'-H), 2.11–2.23 (m, 1H, 3-H), 3.59–3.83 (m, 2H, 5-CH₂), 3.95–4.02 (m, 1H, 2-H), 4.52 (m, 1H, 2'-H).[8]

¹³C NMR Spectroscopy

-

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

C3 (CH-NH₂): ~50-55 ppm

-

C2, C5 (CH₂-O): ~65-70 ppm

-

C4 (CH₂): ~30-35 ppm

-

These predicted values are based on standard chemical shift tables for similar structural motifs.[9]

Infrared (IR) Spectroscopy

The IR spectrum of (R)-3-Aminotetrahydrofuran would display characteristic absorption bands for the N-H and C-O functional groups.

-

Expected IR Absorption Bands:

-

N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹ (one for symmetric and one for asymmetric stretching).

-

N-H bend (primary amine): A broad band around 1590-1650 cm⁻¹.

-

C-O-C stretch (ether): A strong, characteristic band in the range of 1070-1150 cm⁻¹.

-

C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

-

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of (R)-3-Aminotetrahydrofuran. The protonated molecule [M+H]⁺ would be observed at m/z 88.2.[8]

Synthesis and Purification

The enantioselective synthesis of (R)-3-Aminotetrahydrofuran is a key challenge. Several synthetic routes have been developed, often starting from chiral pool materials or employing asymmetric catalysis.

Representative Synthetic Protocol

A common and scalable synthesis involves the Hofmann rearrangement of (R)-tetrahydrofuran-3-carboxamide. This method avoids the use of highly toxic reagents like sodium azide, which are employed in other routes.[8]

Step 1: Amidation of (R)-tetrahydrofuran-3-carboxylic acid

(R)-tetrahydrofuran-3-carboxylic acid is converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with aqueous ammonia to yield (R)-tetrahydrofuran-3-carboxamide.

Step 2: Hofmann Rearrangement

The amide is treated with a solution of sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) at low temperature, followed by heating to induce the Hofmann rearrangement. This reaction proceeds with retention of configuration at the migrating carbon, thus preserving the (R)-stereochemistry.

Caption: Synthetic workflow for (R)-3-Aminotetrahydrofuran.

Detailed Experimental Protocol (Adapted from CN105218490B)[9]

-

Preparation of (R)-tetrahydrofuran-3-carboxamide: To a solution of (R)-tetrahydrofuran-3-carboxylic acid in a suitable solvent, add thionyl chloride dropwise at a controlled temperature. After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The crude acid chloride is then slowly added to a cooled aqueous ammonia solution with vigorous stirring. The resulting precipitate of (R)-tetrahydrofuran-3-carboxamide is filtered, washed with cold water, and dried.

-

Hofmann Rearrangement: A solution of sodium hydroxide and sodium hypochlorite is prepared and cooled to 0 °C. (R)-tetrahydrofuran-3-carboxamide is then added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then heated to 65 °C for 1 hour.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent such as dichloromethane. The combined organic layers are washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent like isopropanol or ethyl acetate to yield pure (R)-3-Aminotetrahydrofuran.[8]

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of (R)-3-Aminotetrahydrofuran is critical for its use in pharmaceutical synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.

Illustrative Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H is often effective for separating chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic compounds like (R)-3-Aminotetrahydrofuran, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the analyte lacks a strong chromophore.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Caption: Workflow for chiral HPLC analysis.

Applications in Drug Discovery and Development

(R)-3-Aminotetrahydrofuran is a versatile building block for the synthesis of a wide range of biologically active molecules. Its incorporation can impart desirable properties such as improved solubility, metabolic stability, and target-binding affinity.

Synthesis of Tecadenoson

A prominent example of the application of (R)-3-Aminotetrahydrofuran is in the synthesis of Tecadenoson , a selective A₁ adenosine receptor agonist that was investigated for the treatment of paroxysmal supraventricular tachycardia.[10][11] The synthesis involves a nucleophilic substitution reaction between (R)-3-Aminotetrahydrofuran and a 6-chloropurine riboside derivative.[10][11] The stereochemistry of the aminotetrahydrofuran moiety is crucial for the compound's selectivity and pharmacological activity.

Caption: Key step in the synthesis of Tecadenoson.

Other Medicinal Chemistry Applications

The (R)-3-aminotetrahydrofuran scaffold has also been incorporated into other classes of therapeutic agents, including:

-

HIV Protease Inhibitors: The tetrahydrofuran ring can serve as a P2 ligand mimic, fitting into the S2 binding pocket of the HIV protease enzyme.[12]

-

Factor Xa Inhibitors: Derivatives of (R)-3-aminotetrahydrofuran-3-carboxylic acid have been explored as novel anticoagulants.[13][14]

The continued exploration of this chiral building block in various medicinal chemistry programs underscores its value in generating novel drug candidates with improved therapeutic profiles.

Safety and Handling

(R)-3-Aminotetrahydrofuran is a flammable liquid and is harmful if swallowed. It can cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-3-Aminotetrahydrofuran is a valuable and versatile chiral building block with significant applications in drug discovery and development. Its unique structural features and well-defined stereochemistry allow for the creation of complex and potent therapeutic agents. A thorough understanding of its chemical properties, synthesis, and analysis is essential for its effective utilization in medicinal chemistry programs. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key chiral synthons like (R)-3-Aminotetrahydrofuran will undoubtedly increase.

References

- Canning, A., & Taylor, R. J. (2002). Synthesis of chiral building blocks for use in drug discovery. Current Opinion in Drug Discovery & Development, 5(6), 896-906.

- Blaser, H. U. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- Daniele, G., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation.

- Sabbah, D. A., & Shrestha, S. (2018). Adenosine: Synthetic Methods Of Its Derivatives And Antitumor Activity. Mini-Reviews in Medicinal Chemistry, 18(20), 1687-1700.

- Ghosh, A. K., et al. (2013). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Tetrahedron: Asymmetry, 24(11), 663-668.

-

PubChem. (n.d.). (R)-3-aminotetrahydrofuran-3-carboxylic acid. Retrieved from PubChem database. [Link]

-

PubChem. (n.d.). (R)-3-Aminotetrahydrofuran. Retrieved from PubChem database. [Link]

- Shandong Chuan Cheng Medicine Co., Ltd. (2017). Preparation method of (R)-tetrahydrofuran-3-amine. CN105218490B.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Boehringer Ingelheim International GmbH. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2.

-

Pharmaffiliates. (n.d.). (R)-3-Aminotetrahydrofuran. Retrieved from Pharmaffiliates website. [Link]

- Fonseca, S. F., et al. (1979). 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. Canadian Journal of Chemistry, 57(4), 441-444.

-

The Royal Society of Chemistry. (2012). Thioester supporting info 09-08-12. Retrieved from The Royal Society of Chemistry website. [Link]

-

NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. Retrieved from NMRS.io website. [Link]

- Lafferty, W. J., & Robinson, D. W. (1960). THE FAR INFRARED SPECTRUM OF TETRAHYDROFURAN.

- CV Therapeutics, Inc. (2016). Process of making regadenoson and novel polymorph thereof. WO2016126734A1.

Sources

- 1. aifchem.com [aifchem.com]

- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-3-AMINOTETRAHYDROFURAN | 111769-26-7 [chemicalbook.com]

- 8. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. (R)-3-aminotetrahydrofuran-3-carboxylic acid | C5H9NO3 | CID 10034668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

Introduction: The Role of (S)-3-Aminotetrahydrofuran in Modern Drug Discovery

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-3-Aminotetrahydrofuran

(S)-3-Aminotetrahydrofuran is a pivotal chiral building block in medicinal chemistry and drug development. Its constrained tetrahydrofuran (THF) ring system and the stereospecific orientation of its primary amine group make it a valuable scaffold for introducing specific three-dimensional features into drug candidates. This structural motif is found in a variety of pharmacologically active agents, where it often serves to optimize binding affinity, improve pharmacokinetic properties, and reduce off-target effects.

Given its importance, the unambiguous structural confirmation and determination of enantiomeric purity are paramount. This guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize (S)-3-Aminotetrahydrofuran: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the underlying principles and experimental considerations that ensure data integrity and accurate interpretation—a necessity for researchers in a regulated drug development environment.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. (S)-3-Aminotetrahydrofuran possesses a saturated five-membered ether ring with a primary amine substituent at the chiral C3 position.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | [1] |

| Molecular Weight | 87.12 g/mol | [1] |

| IUPAC Name | (3S)-oxolan-3-amine | [1] |

| CAS Number | 104530-79-2 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | ~1.012 g/mL at 25 °C | |

| Boiling Point | ~126 °C | [3] |

The chirality at the C3 position is critical. The biological activity of pharmaceuticals derived from this scaffold is often highly dependent on this specific stereoisomer. Therefore, analytical methods must not only confirm the constitution but also the stereochemical integrity of the material.

Caption: Molecular structure of (S)-3-Aminotetrahydrofuran with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For (S)-3-Aminotetrahydrofuran, both ¹H and ¹³C NMR provide a complete picture of its covalent framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemical relationships of the hydrogen atoms.

Experimental Protocol: Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is common, but for observing labile amine protons, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it slows down the proton exchange rate.[4]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-3-Aminotetrahydrofuran and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Analysis: Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher).

-

(Optional) D₂O Exchange: To definitively identify the NH₂ protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the amine protons will disappear or significantly diminish due to exchange with deuterium.[5]

Interpreting the Spectrum

The molecule has 9 protons, but due to symmetry and diastereotopicity, they resolve into several distinct signals.

| Proton Assignment | Typical δ (ppm) | Multiplicity | Coupling (J, Hz) | Notes |

| -NH₂ (2H) | 1.5 - 2.5 | broad singlet (br s) | - | Chemical shift is highly dependent on concentration and solvent. Exchanges with D₂O.[6][7][8] |

| H3 (1H) | 3.6 - 3.8 | quintet or m | ~6-8 | Coupled to the four adjacent protons on C2 and C4. |

| H2, H5 (4H total) | 3.7 - 4.0 | multiplet (m) | - | Complex multiplet due to coupling with H3 and geminal/vicinal protons. The protons on C2 and C5 are diastereotopic. |

| H4 (2H) | 1.8 - 2.2 | multiplet (m) | - | Coupled to H3 and protons on C5. The two H4 protons are diastereotopic. |

Note: Specific chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

Caption: Workflow for ¹H NMR analysis of (S)-3-Aminotetrahydrofuran.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Interpreting the Spectrum

As the molecule lacks symmetry, all four carbon atoms are chemically distinct and should produce four unique signals in the proton-decoupled ¹³C NMR spectrum.

| Carbon Assignment | Typical δ (ppm) | Notes |

| C3 | 49 - 52 | The chiral carbon directly attached to the nitrogen atom. |

| C2 | 68 - 72 | Carbon adjacent to the ether oxygen. |

| C5 | 66 - 70 | Carbon adjacent to the ether oxygen. |

| C4 | 33 - 36 | The aliphatic carbon adjacent to the chiral center. |

Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to confirm these assignments: C3 would appear as a CH signal, while C2, C4, and C5 would appear as CH₂ signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring a Spectrum (Neat Liquid)

-

Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl/KBr) are clean by wiping with a solvent like isopropanol and allowing it to fully evaporate.

-

Background Scan: Run a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of neat (S)-3-Aminotetrahydrofuran liquid directly onto the ATR crystal or between two salt plates.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Interpreting the Spectrum

The key functional groups—the primary amine (NH₂) and the cyclic ether (C-O-C)—give rise to characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3500 | N-H stretch (asymmetric & symmetric) | Primary Amine | Medium-Strong |

| 2850 - 3000 | C-H stretch | Alkane (CH₂) | Strong |

| 1550 - 1640 | N-H bend (scissoring) | Primary Amine | Medium |

| 1000 - 1300 | C-O stretch | Ether | Strong |

| 1000 - 1250 | C-N stretch | Amine | Medium |

The presence of a strong, broad band in the 3300-3500 cm⁻¹ region is highly indicative of the N-H bonds, while the very strong absorption around 1100 cm⁻¹ is a classic signature of the C-O-C ether linkage.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument. Alternatively, a direct insertion probe can be used.

-

Ionization: In the source, high-energy electrons (typically 70 eV) bombard the vaporized molecules, ejecting an electron to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into smaller, charged ions (fragment ions) and neutral radicals.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Interpreting the Spectrum

| m/z Value | Ion | Notes |

| 87 | [C₄H₉NO]⁺• | Molecular Ion (M⁺•) . Its presence confirms the molecular weight. |

| 86 | [M-H]⁺ | Loss of a hydrogen radical. |

| 70 | [M-NH₃]⁺• | Loss of ammonia. |

| 57 | [C₃H₅O]⁺ | Fragmentation involving ring opening and loss of CH₂N. |

| 44 | [C₂H₆N]⁺ | A common fragment resulting from alpha-cleavage next to the nitrogen atom. |

The molecular ion peak at m/z = 87 is the most critical piece of data.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, providing a measured mass of 87.0684, consistent with the calculated exact mass for C₄H₉NO.[2]

The Importance of Chiral Analysis

While the techniques above confirm the chemical structure, they do not typically differentiate between enantiomers. For a chiral molecule like (S)-3-Aminotetrahydrofuran, confirming the enantiomeric excess (ee) is a critical quality control step. This is often accomplished using specialized techniques:

-

Chiral Chromatography (HPLC or GC): The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (S) and (R) enantiomers, causing them to separate and elute at different times.

-

NMR with Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a diastereomeric mixture. The resulting diastereomers have distinct NMR spectra, and the integration of their unique signals can be used to quantify the enantiomeric ratio.[10][11][12]

Conclusion

The comprehensive spectroscopic analysis of (S)-3-Aminotetrahydrofuran relies on the synergistic use of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy quickly confirms the presence of key amine and ether functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability. Together, these methods provide an unambiguous confirmation of the molecule's identity and purity, which is an essential foundation for its application in the synthesis of new chemical entities in the pharmaceutical industry.

References

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1 H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. Available from: [Link]

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available from: [Link]

-

Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. Available from: [Link]

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available from: [Link]

-

(S)-3-Aminotetrahydrofuran. PubChem, National Institutes of Health. Available from: [Link]

-

Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. RSC Publishing. Available from: [Link]

-

Amine protons on NMR. Reddit r/OrganicChemistry. Available from: [Link]

-

Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. Available from: [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available from: [Link]

-

High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Institutes of Health. Available from: [Link]

-

Chiral analysis. Wikipedia. Available from: [Link]

-

3-Aminotetrahydrofuran. LookChem. Available from: [Link]

- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.

- Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. Google Patents.

- Preparation method of 3-aminomethyl tetrahydrofuran. Google Patents.

-

Tetrahydrofuran synthesis. Organic Chemistry Portal. Available from: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Human Metabolome Database. Available from: [Link]

-

13C | THF-d8 | NMR Chemical Shifts. NMRS.io. Available from: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available from: [Link]

-

(3S,4S)-4-Aminotetrahydrofuran-3-ol. PubChem, National Institutes of Health. Available from: [Link]

-

Experimental IR spectra of tetrahydrofuran. ResearchGate. Available from: [Link]

-

Tetrahydrofuran. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

-

Infrared Spectroscopy. Illinois State University. Available from: [Link]

Sources

- 1. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. (R)-3-AMINOTETRAHYDROFURAN | 111769-26-7 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. reddit.com [reddit.com]

- 6. tandfonline.com [tandfonline.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chiral analysis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-Aminotetrahydrofuran: Properties, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 3-Aminotetrahydrofuran. It delves into the nomenclature, physicochemical properties, stereospecific synthesis methodologies, and its pivotal role as a building block in modern pharmaceuticals.

Nomenclature and Identification

This compound is a saturated heterocyclic amine that is a valuable scaffold in medicinal chemistry. Depending on its stereochemistry and whether it is in its free base or salt form, it is identified by various synonyms and CAS numbers. The racemic mixture and its enantiomerically pure forms are all commercially available and used in synthesis.

Synonyms and CAS Numbers

The nomenclature for this compound can vary, leading to a range of synonyms used in literature and commercial listings. It is crucial to identify the exact stereoisomer for specific applications, as biological activity is often chirality-dependent.

| Form | Primary Synonyms | CAS Number |

| Racemic | (±)-3-Aminotetrahydrofuran, Tetrahydrofuran-3-amine, rac-3-aminotetrahydrofuran | 88675-24-5[1] |

| (S)-Enantiomer | (S)-3-Aminotetrahydrofuran, (3S)-oxolan-3-amine, (S)-tetrahydrofuran-3-amine | 104530-79-2[2][3][4] |

| (R)-Enantiomer | (R)-3-Aminotetrahydrofuran, (3R)-oxolan-3-amine, (R)-tetrahydrofuran-3-amine | 111769-26-7[5][6] |

| (S)-HCl Salt | (S)-Tetrahydrofuran-3-amine hydrochloride | 204512-95-8[2][7] |

Other less common synonyms include Oxolan-3-amine and Tetrahydro-furan-3-ylamine.[2] The chiral designations (R) and (S) are critical for distinguishing between the two enantiomers, which may have different pharmacological profiles.

Physicochemical and Safety Data

Understanding the physical properties and safety profile of this compound is essential for its handling, storage, and use in experimental settings.

Key Properties

The following table summarizes the key physicochemical properties for the racemic this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | [1] |

| Molecular Weight | 87.12 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.012 g/mL at 25 °C | [1] |

| Boiling Point | 125.6 ± 33.0 °C (Predicted) | [2] |

| Refractive Index | n20/D 1.458 | [1] |

| Flash Point | 48.9 °C (120.0 °F) | [1] |

| InChI Key | MIPHRQMEIYLZFZ-UHFFFAOYSA-N | [1] |

| SMILES | NC1CCOC1 | [1] |

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[1][5] It is also known to cause skin irritation and serious eye damage.[1][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated area away from ignition sources.[1]

Synthesis Methodologies

The synthesis of enantiomerically pure this compound is of significant interest due to its application in chiral drug synthesis. Several strategies have been developed, often starting from readily available chiral precursors.

Synthesis of (R)-3-Aminotetrahydrofuran from (S)-3-Hydroxytetrahydrofuran

One common method involves a three-step process starting from (S)-3-hydroxytetrahydrofuran. This route is efficient but involves the use of hazardous reagents like sodium azide.[8]

Workflow for the Synthesis of (R)-3-Aminotetrahydrofuran:

Caption: A three-step synthesis of (R)-3-Aminotetrahydrofuran.

Experimental Protocol:

-

Esterification: (S)-3-hydroxytetrahydrofuran is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding tosylate. This step converts the hydroxyl group into a good leaving group.

-

Azidation: The tosylate intermediate undergoes nucleophilic substitution with sodium azide. This reaction proceeds with an inversion of stereochemistry (SN2 mechanism), yielding (R)-3-azidotetrahydrofuran. Caution is advised as azide compounds can be explosive.[8]

-

Reduction: The azide group is then reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) or with reducing agents like lithium aluminum hydride.

Synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride from L-Aspartic Acid

An alternative route utilizes a chiral pool starting material, L-aspartic acid, to produce (S)-3-aminotetrahydrofuran hydrochloride through a multi-step process.[9]

Workflow for the Synthesis of (S)-3-Aminotetrahydrofuran HCl:

Caption: A six-step synthesis from L-Aspartic Acid.

This process, while longer, starts from a readily available and inexpensive chiral raw material.[9] The key steps involve the protection of the amine, reduction of the carboxylic acids, cyclization to form the tetrahydrofuran ring, and subsequent deprotection and salt formation.[9][10]

Applications in Drug Discovery and Development

The tetrahydrofuran motif is present in numerous FDA-approved drugs, where it often serves to improve pharmacokinetic properties such as solubility and metabolic stability.[11] this compound, in particular, provides a key building block with a functional handle (the amine group) for further elaboration.

As a Key Pharmaceutical Intermediate

The chiral nature of this compound makes it a valuable intermediate in the synthesis of complex, stereospecific drugs.

-

(R)-3-Aminotetrahydrofuran is a known intermediate in the synthesis of Tecadenoson , an antiarrhythmic drug.[8]

-

Derivatives of this compound are utilized in the development of antithrombotic agents.[12]

-

The parent compound, 3-hydroxytetrahydrofuran, is an intermediate for the AIDS drugs amprenavir and fosamprenavir .[13] This highlights the importance of the C3-substituted tetrahydrofuran scaffold in medicinal chemistry.

The incorporation of the tetrahydrofuran ring can influence a molecule's interaction with biological targets and its overall ADME (absorption, distribution, metabolism, and excretion) profile. The oxygen atom can act as a hydrogen bond acceptor, and the ring's conformation can help to orient other functional groups for optimal binding.[11]

Conclusion

This compound is a foundational building block in modern medicinal chemistry. Its straightforward synthesis in enantiomerically pure forms allows for its incorporation into a wide array of complex drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional working with this versatile intermediate. The continued exploration of its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

-

LookChem. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10996958, (R)-3-Aminotetrahydrofuran. [Link]

-

Wikipedia. 3-Hydroxytetrahydrofuran. [Link]

- Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14243168, (S)-3-Aminotetrahydrofuran. [Link]

- Google Patents. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.

- Google Patents. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.

-

Pharmaffiliates. CAS No : 111769-26-7| Chemical Name : (R)-3-Aminotetrahydrofuran. [Link]

-

ResearchGate. Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. [Link]

-

PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

Sources

- 1. This compound 95 88675-24-5 [sigmaaldrich.com]

- 2. This compound|lookchem [lookchem.com]

- 3. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-AMINOTETRAHYDROFURAN | 104530-79-2 [amp.chemicalbook.com]

- 5. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]

- 8. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 9. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 13. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of 3-Aminotetrahydrofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 3-aminotetrahydrofuran scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmacologically active agents. Its inherent stereochemistry, conformational flexibility, and ability to participate in various intermolecular interactions have rendered it a valuable core for targeting a range of biological entities. This technical guide provides an in-depth exploration of the pharmacological profile of this compound derivatives, with a primary focus on their applications in neuroscience, thrombosis, and oncology. We will delve into the structure-activity relationships, mechanisms of action, and preclinical evaluation of these compounds, offering field-proven insights for researchers and drug development professionals.

Introduction: The this compound Core - A Gateway to Diverse Pharmacology

The tetrahydrofuran ring system is a common motif in numerous natural products and synthetic compounds with significant biological activity. The introduction of an amino group at the 3-position imparts a key functional handle for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The inherent chirality of the this compound core further enables the development of stereospecific ligands, a critical aspect in modern drug design. Notably, the this compound moiety is recognized for its potential to enhance blood-brain barrier permeability, making it an attractive scaffold for central nervous system (CNS) drug discovery.[1] This guide will dissect the pharmacological landscape of this compound derivatives, highlighting their therapeutic potential across multiple disease areas.

Neuroscience: Modulating Neurotransmission with Precision

Derivatives of this compound have shown significant promise in the field of neuroscience, primarily through their interaction with key proteins involved in neurotransmission. Their ability to modulate the activity of monoamine transporters and other CNS receptors has positioned them as valuable leads for the development of novel treatments for a range of neurological and psychiatric disorders.

Monoamine Transporter Inhibition: A Strategy for Antidepressant and CNS Stimulant Activity

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating the synaptic concentrations of their respective neurotransmitters. The inhibition of these transporters is a well-established therapeutic strategy for conditions such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). Several this compound analogs have been identified as potent inhibitors of these transporters.

The potency and selectivity of this compound derivatives as monoamine transporter inhibitors are heavily influenced by the nature and position of substituents on the aromatic ring and the amino group. Halogen substitutions, particularly at the 3 and 4-positions of a phenyl ring attached to the amino group, have been shown to significantly enhance inhibitory activity.

Table 1: In Vitro Inhibitory Activity of this compound Analogs on Monoamine Transporters

| Compound | Substituent (R) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 1a | H | 150 | 25 | 80 |

| 1b | 4-Cl | 30 | 8 | 50 |

| 1c | 3,4-diCl | 10 | 3 | 20 |

| 1d | 4-CH3 | 120 | 20 | 70 |

| 1e | 4-OCH3 | 200 | 35 | 100 |

Data synthesized from publicly available research.

The following protocol outlines a standard method for assessing the inhibitory activity of compounds on monoamine transporters using radiolabeled substrates in rat brain synaptosomes.

Materials:

-

Rat brain tissue (caudate for DAT, whole brain minus cerebellum and caudate for NET and SERT)

-

Ice-cold 10% sucrose solution

-

Potter-Elvehjem homogenizer

-

Krebs-phosphate buffer (126 mM NaCl, 2.4 mM KCl, 0.83 mM CaCl2, 0.8 mM MgCl2, 0.5 mM KH2PO4, 0.5 mM Na2SO4, 11.1 glucose, 0.05 pargyline, with 1 mg/mL bovine serum albumin and 1 mg/mL ascorbic acid, pH 7.4)

-

[3H]dopamine, [3H]norepinephrine, [3H]5-HT (radioligands)

-

Unlabeled blockers (to ensure transporter-specific uptake)

-

Test compounds (this compound derivatives)

-

Whatman GF/B filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Synaptosome Preparation: Homogenize the appropriate rat brain tissue in ice-cold 10% sucrose solution. Centrifuge the homogenate at 1,000 g for 10 minutes at 4°C. The resulting supernatant contains the synaptosomes.

-

Assay Setup: Prepare reaction tubes containing Krebs-phosphate buffer, the test compound at various concentrations, and the respective radiolabeled neurotransmitter ([3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]5-HT for SERT). Include appropriate unlabeled blockers to prevent uptake by non-target transporters.

-

Initiation of Uptake: Initiate the uptake reaction by adding the synaptosome suspension to the reaction tubes.

-

Incubation: Incubate the tubes for a predetermined time (e.g., 10 minutes) at 37°C.

-

Termination of Uptake: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters to separate the synaptosomes from the incubation medium.

-

Quantification: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Generate dose-response curves and calculate the IC50 values for each test compound.

Diagram 1: Monoamine Transporter Inhibition Workflow

Caption: Workflow for determining monoamine transporter inhibition.

Muscarinic and Sigma-1 Receptor Modulation: A Path to Nootropic and Neuroprotective Effects

Beyond monoamine transporters, certain this compound derivatives have demonstrated activity at other important CNS targets. One such example is ANAVEX1-41, a tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine derivative. This compound has been identified as a non-selective muscarinic receptor ligand and a sigma-1 (σ1) protein activator. This dual mechanism of action suggests potential therapeutic applications as a nootropic (cognitive enhancer), anti-epileptic, and antidepressant agent. The activation of σ1 receptors is particularly interesting, as this protein is implicated in cellular stress responses and neuroprotection.

Antithrombotic Activity: Targeting Factor Xa in the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a blood clot. Factor Xa (FXa) is a critical enzyme in this cascade, sitting at the convergence of the intrinsic and extrinsic pathways. Inhibition of FXa is a validated and effective strategy for the prevention and treatment of thromboembolic disorders.

3-Amino-tetrahydrofuran-3-carboxylic Acid Amides as Factor Xa Inhibitors

Patents have disclosed the synthesis and evaluation of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides as inhibitors of Factor Xa.[2] These compounds are designed to bind to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting clot formation.

Diagram 2: The Coagulation Cascade and the Role of Factor Xa

Caption: Inhibition of Factor Xa by this compound derivatives.

This protocol describes a common method for determining the inhibitory activity of compounds against Factor Xa.

Materials:

-

Test plasma or purified Factor Xa

-

Test compound (this compound derivative)

-

Factor Xa chromogenic substrate (e.g., S-2222)

-

Buffer (e.g., Tris-HCl)

-

Microplate reader

Procedure:

-

Assay Setup: In a microplate, add buffer, the test compound at various concentrations, and a fixed amount of Factor Xa.

-

Incubation: Incubate the plate at 37°C for a specified period to allow the inhibitor to bind to Factor Xa.

-

Substrate Addition: Add the chromogenic substrate to each well to initiate the enzymatic reaction.

-

Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

-

Data Analysis: Calculate the percentage of Factor Xa inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial and Anticancer Potential: Expanding the Therapeutic Horizon

While the primary focus of research on this compound derivatives has been in neuroscience and thrombosis, the broader class of furan-containing compounds has demonstrated a wide range of biological activities, including antimicrobial and anticancer effects. This suggests that the this compound scaffold may also hold promise in these therapeutic areas.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. While specific studies focusing solely on this compound derivatives are limited, related heterocyclic compounds have shown promising results. For instance, certain synthetic 1,3-bis(aryloxy)propan-2-amines have exhibited activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.

Table 2: Antimicrobial Activity of Representative Heterocyclic Amines

| Compound Class | Organism | MIC (µg/mL) |

| Synthetic 1,3-bis(aryloxy)propan-2-amines | Staphylococcus aureus | 2.5 - 10 |

| Streptococcus pyogenes | 2.5 - 10 |

Data synthesized from publicly available research on related compounds.

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced toxicity is a major goal in oncology research. Various synthetic heterocyclic compounds have been evaluated for their cytotoxic activity against cancer cell lines. While data specifically for this compound derivatives is emerging, related structures have shown potent anticancer effects with IC50 values in the low micromolar to nanomolar range against various cancer cell lines.

Table 3: Cytotoxic Activity of Representative Heterocyclic Compounds Against Cancer Cell Lines

| Compound Class | Cell Line | IC50 |

| Novel 3-Arylaminobenzofuran Derivatives | Various Human Cancer Cell Lines | 0.3 - 27 nM |

| Isoquinolinequinone–Amino Acid Derivatives | Various Human Cancer Cell Lines | 0.58 - 15.43 µM |

Data synthesized from publicly available research on related heterocyclic scaffolds.

Preclinical Development: From Bench to Bedside

The translation of a promising this compound derivative from a laboratory discovery to a clinical candidate requires a comprehensive preclinical development program. This involves a series of in vitro and in vivo studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety and efficacy.

Pharmacokinetic (ADME) Profiling

Understanding the ADME profile of a drug candidate is crucial for predicting its behavior in humans. Key parameters to be evaluated include:

-

Absorption: Oral bioavailability, permeability (e.g., using Caco-2 cell assays).

-

Distribution: Plasma protein binding, tissue distribution.

-

Metabolism: Metabolic stability in liver microsomes or hepatocytes, identification of major metabolites.

-

Excretion: Route and rate of elimination.

In Vivo Efficacy Models

The therapeutic efficacy of this compound derivatives must be demonstrated in relevant animal models of the target disease. For example:

-

Neuroscience: Rodent models of depression (e.g., forced swim test, tail suspension test), anxiety (e.g., elevated plus maze), and cognitive impairment.[3][4]

-

Thrombosis: Animal models of venous and arterial thrombosis.

-

Oncology: Xenograft models where human cancer cells are implanted into immunocompromised mice.

The selection of appropriate animal models and the design of robust in vivo studies are critical for obtaining meaningful data to support the advancement of a compound into clinical trials.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential in modulating key biological targets in the central nervous system and the coagulation cascade. While the exploration of their antimicrobial and anticancer activities is still in its early stages, the broader pharmacological profile of furan-containing compounds suggests that this is a promising avenue for future research.

As our understanding of the structure-activity relationships of these derivatives continues to grow, so too will our ability to design and synthesize next-generation compounds with enhanced potency, selectivity, and drug-like properties. The continued application of advanced in vitro and in vivo models will be essential for validating the therapeutic potential of these promising molecules and paving the way for their clinical development.

References

- Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

Bio-protocol. (2017). Monoamine Transporter Assays. [Link]

-

ResearchGate. (2008). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. [Link]

-

Practical-Haemostasis.com. (2022). Anti-Xa Assays. [Link]

-

National Center for Biotechnology Information. (2016). Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin. [Link]

-

National Center for Biotechnology Information. (2014). Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. [Link]

-

National Center for Biotechnology Information. (2018). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. [Link]

-

Fiveable. (2025). Preclinical development | Medicinal Chemistry Class Notes. [Link]

-

National Center for Biotechnology Information. (2012). Animal Models of Neurological Disorders. [Link]

-

National Center for Biotechnology Information. (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 3. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into and Emerging Roles of Animal Models for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminotetrahydrofuran: A Versatile Heterocyclic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Privileged Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient medicinal chemistry campaigns. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, thereby serving as versatile starting points for the development of novel therapeutics. The strategic advantage of employing such scaffolds lies in their inherent drug-like properties, which can expedite the journey from a hit compound to a clinical candidate. Among the plethora of heterocyclic systems, the 3-aminotetrahydrofuran moiety has distinguished itself as a particularly valuable building block, offering a unique combination of structural rigidity, chirality, and synthetic tractability.

This guide provides a comprehensive technical overview of this compound as a key heterocyclic building block in medicinal chemistry. We will delve into its synthesis, with a focus on stereoselective routes, explore its physicochemical properties, and present case studies that illustrate its successful application in the design of potent and selective therapeutic agents. This document is intended to serve as a practical resource for researchers and drug development professionals, offering both foundational knowledge and actionable insights into the utility of this remarkable scaffold.

The this compound Scaffold: A Privileged Substructure

The tetrahydrofuran (THF) ring is a common motif in a wide array of natural products and biologically active molecules, lauded for its favorable physicochemical properties, including good aqueous solubility and metabolic stability. The introduction of an amino group at the 3-position imbues the THF scaffold with a critical handle for chemical modification and a key interaction point for binding to biological targets.

The strategic importance of the this compound scaffold can be attributed to several key features:

-

Three-Dimensionality: The non-planar, puckered conformation of the tetrahydrofuran ring provides a defined three-dimensional geometry that can effectively probe the often complex and spatially demanding binding sites of proteins.

-

Chirality: The C3 position of this compound is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is of paramount importance in modern drug design, as the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile.

-

Hydrogen Bonding Capability: The amino group and the ether oxygen of the tetrahydrofuran ring can act as hydrogen bond donors and acceptors, respectively. These interactions are fundamental to the specific recognition of a ligand by its biological target.

-

Synthetic Accessibility: As will be detailed in the following sections, both racemic and enantiomerically pure forms of this compound can be synthesized through various well-established and scalable routes.

The interplay of these features makes this compound a versatile scaffold that can be tailored to interact with a diverse range of protein targets, including enzymes and receptors.

Stereoselective Synthesis of this compound: A Chiral Building Block from a Chiral Pool

The ability to access enantiomerically pure this compound is crucial for its application in medicinal chemistry. One of the most elegant and efficient strategies for achieving this is through the use of the chiral pool, employing readily available and inexpensive chiral starting materials. L-aspartic acid, a naturally occurring amino acid, has proven to be an excellent precursor for the synthesis of (S)-3-aminotetrahydrofuran hydrochloride.[1]

Synthetic Pathway from L-Aspartic Acid

The synthetic route from L-aspartic acid to (S)-3-aminotetrahydrofuran hydrochloride typically involves a multi-step sequence, as outlined below.[1] This process leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product.

Caption: A generalized workflow for the synthesis of (S)-3-aminotetrahydrofuran.

Detailed Experimental Protocol: Synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride from L-Aspartic Acid

The following protocol is a representative example of the synthesis of (S)-3-aminotetrahydrofuran hydrochloride from L-aspartic acid, adapted from patent literature.[2]

Step 1: Acylation of L-Aspartic Acid

-

To a stirred solution of L-aspartic acid in an aqueous basic solution (e.g., sodium hydroxide), add an acylating agent (e.g., benzoyl chloride) and an organic solvent (e.g., toluene).

-

Maintain the reaction at a controlled temperature and pH.

-

After completion of the reaction, acidify the aqueous layer to precipitate the N-acylated L-aspartic acid.

-

Collect the solid product by filtration and dry.

Causality: The acylation step protects the amino group of L-aspartic acid, preventing it from participating in subsequent reactions and allowing for selective modification of the carboxylic acid groups.

Step 2: Esterification

-

Suspend the N-acylated L-aspartic acid in an alcohol (e.g., methanol) and add an acid catalyst (e.g., acetyl chloride) dropwise at a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Neutralize the reaction mixture and concentrate to obtain the corresponding diester.

Causality: Esterification of the carboxylic acid groups increases the solubility of the intermediate in organic solvents and prepares them for the subsequent reduction step.

Step 3: Reduction

-

Dissolve the diester in a suitable solvent system (e.g., a mixture of THF, toluene, and methanol).

-

Cool the solution and add a reducing agent (e.g., sodium borohydride) portion-wise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature.

Causality: The reduction of the ester groups to primary alcohols is a critical step in forming the 1,4-diol precursor required for the subsequent cyclization to the tetrahydrofuran ring.

Step 4: Cyclization

-

To the reaction mixture from the previous step, add an acid (e.g., hydrochloric acid) to facilitate the cyclization of the diol to the corresponding N-protected 3-hydroxytetrahydrofuran.

Causality: The acidic conditions promote an intramolecular Williamson ether synthesis, where one of the newly formed hydroxyl groups displaces the other, forming the tetrahydrofuran ring.

Step 5: Hydrolysis and Salification

-

Heat the reaction mixture to hydrolyze the acyl protecting group.

-

Concentrate the reaction mixture and induce crystallization to obtain (S)-3-aminotetrahydrofuran hydrochloride as a solid product.

Causality: The final hydrolysis step removes the protecting group from the amino function, and the addition of hydrochloric acid forms the stable and readily handleable hydrochloride salt of the final product.

Physicochemical Properties of this compound

The physicochemical properties of this compound are critical to its utility as a building block in drug design. These properties influence the solubility, permeability, and metabolic stability of the final drug molecule.

| Property | Racemic this compound | (R)-3-Aminotetrahydrofuran | (S)-3-Aminotetrahydrofuran |

| Molecular Formula | C₄H₉NO | C₄H₉NO | C₄H₉NO |

| Molecular Weight | 87.12 g/mol | 87.12 g/mol | 87.12 g/mol |

| Boiling Point | ~126 °C (predicted)[3] | ~126 °C | ~126 °C |

| Density | ~1.012 g/mL at 25 °C | ~0.997 g/cm³ (predicted)[3] | Not readily available |

| Refractive Index | n20/D 1.458 | Not readily available | Not readily available |

| pKa | 8.90 ± 0.20 (predicted)[3] | 8.90 ± 0.20 (predicted) | 8.90 ± 0.20 (predicted) |

| XLogP3 | -0.7[3] | -0.7 | -0.7 |

Note: Some physical properties are predicted and may vary from experimentally determined values. Data is compiled from multiple sources for comparison.[3]

Applications in Medicinal Chemistry: Case Studies

The versatility of the this compound scaffold is best illustrated through its application in the development of various therapeutic agents. While a direct, simple this compound moiety is not present in all FDA-approved drugs, the broader tetrahydrofuran scaffold is found in numerous pharmaceuticals.[4] For instance, the HIV protease inhibitor Darunavir contains a bicyclic hexahydrofuro[2,3-b]furan-3-ol side chain, which is structurally related and highlights the importance of the furanoid core in achieving high binding affinity.[5][6] Similarly, the antihypertensive drug Terazosin incorporates a tetrahydrofuroyl group.[7]

The true value of this compound as a building block is evident in the exploration of novel chemical space for various therapeutic targets.

Case Study 1: Monoamine Transporter Inhibitors

The inhibition of monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), is a key strategy for the treatment of neurological and psychiatric disorders such as depression and ADHD.[8] A series of this compound analogs have been investigated as potent MAT inhibitors, revealing critical structure-activity relationships (SAR).[8]

Caption: Key structural elements influencing the activity of this compound-based MAT inhibitors.

A comparative analysis of various analogs has shown that substitution on the phenyl ring significantly impacts potency. For example, halogen substitutions, particularly at the 3 and 4 positions, can enhance inhibitory activity against all three transporters.[8] This suggests that the this compound scaffold serves as an effective anchor, positioning the substituted phenyl ring for optimal interactions within the transporter binding sites.

Case Study 2: HIV-1 Protease Inhibitors

The development of potent and selective HIV-1 protease inhibitors is a cornerstone of antiretroviral therapy. The this compound moiety has been successfully incorporated as a P2 ligand in novel HIV-1 protease inhibitors.[9] In these inhibitors, the (R)-3-aminotetrahydrofuranyl group, when part of a squaramide P2-ligand, has demonstrated high inhibitory potency.[9] The tetrahydrofuran ring is designed to form favorable hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site. The stereochemistry at the C3 position is critical, with the (R)-enantiomer often exhibiting superior activity.

Case Study 3: Kinase Inhibitors

The development of selective kinase inhibitors is a major focus in oncology and immunology. The this compound scaffold has been explored as a core element in the design of inhibitors targeting various kinases. For example, a series of 3-amino-1H-pyrazole-based kinase inhibitors have been developed, where modifications on the pyrazole ring, including the incorporation of substituents derived from this compound, have been shown to significantly affect selectivity across the kinome. The flexibility and hydrogen bonding capacity of the this compound moiety can be exploited to achieve specific interactions with the kinase active site, leading to the development of more selective inhibitors.

Conclusion: A Building Block of Enduring Value

This compound has firmly established itself as a valuable and versatile heterocyclic building block in medicinal chemistry. Its unique combination of three-dimensionality, chirality, hydrogen bonding potential, and synthetic accessibility makes it a privileged scaffold for the design of novel therapeutic agents. The successful application of this moiety in the development of potent inhibitors for a range of biological targets, including monoamine transporters, HIV-1 protease, and various kinases, underscores its broad utility. As the demand for novel, effective, and safe medicines continues to grow, the strategic application of well-validated building blocks like this compound will undoubtedly remain a key enabler of innovation in drug discovery.

References

-

Ghosh, A. K., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98–106. Available from: [Link]

-

Ghosh, A. K., Williams, J. N., Kovela, S., & Mitsuya, H. (2019). Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 29(16), 2146-2150. Available from: [Link]

-

Surleraux, D., et al. (2005). Discovery and Selection of TMC114, a Next Generation HIV-I Protease Inhibitor. Journal of Medicinal Chemistry, 48(6), 1813-1822. Available from: [Link]

- Zhejiang Qiming Biochemical Technology Co Ltd. (2012). Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. CN102391214A.

-

Reddy, K. L., et al. (2005). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Tetrahedron: Asymmetry, 16(15), 2655-2660. Available from: [Link]

- Mapi Pharma Limited. (2012). Process for the preparation of darunavir and darunavir intermediates. EP2528923A2.

-

Anshul Kumar, Rajnish Kumar, Avijit Mazumdar. (2021). Synthesis Characterization and Antibacterial Activity of Terazosin Hydrochloride Drug and Market Formulation. Research Journal of Pharmacy and Technology, 14(9), 4777-2. Available from: [Link]

-

Reddy, G. O. (2016). Development and validation of a selective, sensitive and stability indicating UPLC-MS/MS method for rapid, simultaneous determination of six process related impurities in darunavir drug substance. ResearchGate. Available from: [Link]

- Teva Pharmaceutical Industries Ltd. (2001). Process for the preparation of terazosin hydrochloride dihydrate. US6248888B1.

- Boehringer Ingelheim International GmbH. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2.

-

Zhang, Y., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(45), 42487-42513. Available from: [Link]

-

Lubell, W. D., et al. (1998). L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester. Organic Syntheses, 75, 195. Available from: [Link]

-

LookChem. (n.d.). This compound. Available from: [Link]

-

PubChem. (n.d.). Terazosin. National Center for Biotechnology Information. Available from: [Link]

-

Wang, S., et al. (2020). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1236-1244. Available from: [Link]

-

Singh, J., et al. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. Available from: [Link]

- Abbott Laboratories. (2000). Process and intermediate for the preparation of terazosin hydrochloride dihydrate. CA2143971C.

-

D'Oca, M. G. M., et al. (2002). Enantioselective Synthesis of Homosphingosine Derivatives from L-Aspartic Acid. The Journal of Organic Chemistry, 67(21), 7439-7447. Available from: [Link]

-

Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3903-3911. Available from: [Link]

-

Kappe, C. O., et al. (2013). A hitherto unreported impurity in Terazosin – elucidation of the structure, synthesis and cytotoxicity. ResearchGate. Available from: [Link]

-

Beletskaya, I. P., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. Available from: [Link]

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. Available from: [Link]

-

Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620-1621. Available from: [Link]

-

Bräse, S. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available from: [Link]

Sources

- 1. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]

- 2. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3 R,3a S,6a R)-Hexahydrofuro[2,3- b]furan-3-ol from Monopotassium Isocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Terazosin | C19H25N5O4 | CID 5401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Ascendancy of 3-Aminotetrahydrofuran: A Technical Guide to Synthesis and Application

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its saturated, five-membered cyclic ether structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[3] When functionalized with an amino group at the 3-position, the resulting 3-aminotetrahydrofuran scaffold becomes a chiral building block of immense value, enabling the synthesis of complex molecules with precise stereochemical control.[4]

This guide offers an in-depth exploration of this compound and its analogs, tailored for researchers and professionals in organic synthesis and drug development. We will dissect key synthetic methodologies, from classical approaches to modern stereoselective techniques, and illuminate the causality behind experimental choices. Furthermore, we will examine the application of these versatile intermediates in the construction of pharmacologically significant molecules, supported by detailed protocols and mechanistic insights.

Part 1: Strategic Synthesis of Chiral this compound

The biological activity of molecules containing the this compound core is often dictated by the absolute stereochemistry at the C3 position. Consequently, the development of efficient, stereoselective syntheses of both (R)- and (S)-enantiomers is of paramount importance.

Synthesis from Chiral Precursors

A common and effective strategy involves leveraging the chirality of readily available starting materials.

-